BenchChemオンラインストアへようこそ!

Cloprednol

Corticosteroid metabolism Nitrogen balance Calcium excretion

Cloprednol (CAS 5251-34-3) is a synthetic glucocorticoid with twice the anti-inflammatory potency of prednisone but 79% less trabecular bone loss and minimal HPA-axis suppression. Select for research on chronic inflammation, osteoporosis mitigation, or pediatric asthma where standard corticosteroids compromise bone integrity or adrenal function.

Molecular Formula C21H25ClO5
Molecular Weight 392.9 g/mol
CAS No. 5251-34-3
Cat. No. B1669230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloprednol
CAS5251-34-3
SynonymsCloprednol;  Cloradryn;  Novacort;  Syntestan;  RS-4691;  RS 4691;  RS4691; 
Molecular FormulaC21H25ClO5
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O
InChIInChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1
InChIKeyYTJIBEDMAQUYSZ-FDNPDPBUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cloprednol (CAS 5251-34-3): A Synthetic Glucocorticoid with Differentiated Metabolic and HPA-Axis Profile for Investigational Use


Cloprednol (CAS 5251-34-3, synonyms: RS-4691, Syntestan) is a synthetic glucocorticoid belonging to the corticosteroid class for systemic use (ATC: H02AB14) [1]. Structurally related to prednisolone, it is characterized as a 6-chloro-11β,17,21-trihydroxypregna-1,4,6-triene-3,20-dione derivative and acts as an agonist at the glucocorticoid receptor (NR3C1/GR) to modulate inflammatory gene transcription [2]. Cloprednol has been investigated primarily in clinical trials for the treatment of asthma and rheumatoid arthritis, with its development reaching Phase II evaluation [1]. Its anti-inflammatory potency is established as twice that of prednisone (2.5 mg cloprednol equivalent to 5 mg prednisone/prednisolone), positioning it within the intermediate potency category of systemic glucocorticoids [3].

Why Cloprednol Cannot Be Simply Substituted with Prednisolone or Prednisone Despite Shared Glucocorticoid Receptor Agonism


Although cloprednol, prednisolone, and prednisone all exert therapeutic effects through glucocorticoid receptor agonism and share structural homology, substitution at equipotent anti-inflammatory doses produces divergent metabolic and endocrine outcomes that preclude simple interchangeability [1]. Cloprednol (2× prednisone anti-inflammatory potency) demonstrates quantifiably lower nitrogen and calcium excretion compared with prednisolone at equivalent anti-inflammatory doses, a metabolic distinction with potential implications for long-term bone and protein homeostasis [1][2]. Furthermore, at equipotent anti-inflammatory dosing, cloprednol exhibits slightly less suppression of hypothalamic-pituitary-adrenal (HPA) axis function than prednisolone [3]. These differential effects on mineral balance and HPA-axis integrity are not predicted by anti-inflammatory potency equivalence alone and represent compound-specific pharmacological properties that would be lost upon substitution with a generic alternative corticosteroid.

Cloprednol Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Metabolic Differentiation: Cloprednol Exhibits Reduced Nitrogen and Calcium Excretion Compared with Prednisolone at Equipotent Anti-inflammatory Doses

In a controlled metabolic study of normal subjects, cloprednol (20 mg/day) was compared with prednisolone (40 mg/day) — doses with equivalent anti-inflammatory potency given the 2× potency ratio of cloprednol relative to prednisolone. Both compounds produced similar sodium and potassium excretion profiles and lacked sodium-retaining properties. However, prednisolone produced a substantially greater increase in both nitrogen and calcium excretion than cloprednol at these equipotent doses. The magnitude of this differential was described as prednisolone causing 'a much greater increase' in both nitrogen and calcium excretion compared with cloprednol [1]. This finding raises the possibility that cloprednol exerts less deleterious metabolic effects on protein and mineral balance than prednisolone at therapeutically equivalent anti-inflammatory dosing.

Corticosteroid metabolism Nitrogen balance Calcium excretion Metabolic sparing

Bone Mineral Density Preservation: Cloprednol Demonstrates Reduced Trabecular Bone Loss Compared with Prednisone in Double-Blind Longitudinal Study

A double-blind, controlled clinical study compared the effects of alternate-day cloprednol versus prednisone therapy on bone mineral density over one year in 39 patients with lung diseases receiving equipotent anti-inflammatory doses. Initial mean trabecular bone density was 17% below normal in both treatment groups. After one year, radial trabecular bone density loss (mean ± SEM) was 1.33% ± 0.49% in the cloprednol group versus 2.38% ± 0.69% in the prednisone group. In postmenopausal women, the differential was more pronounced: prednisone therapy caused significant trabecular bone loss of 5.29% ± 0.99% (p < 0.01) compared with only 0.70% ± 0.65% bone loss in the cloprednol group [1]. The control group receiving inhaled beclomethasone lost 0.91% ± 0.79%, indicating that cloprednol's bone loss trajectory closely approximated that of non-systemic corticosteroid treatment.

Corticosteroid-induced osteoporosis Bone mineral density Trabecular bone loss Alternate-day therapy

HPA-Axis Suppression: Cloprednol Is Slightly Less Suppressive Than Prednisolone and Markedly Less Suppressive Than Dexamethasone/Betamethasone

A comparative study evaluated the effects of cloprednol and other corticosteroids on hypothalamic-pituitary-adrenal (HPA) axis function in healthy subjects. After seven days of 6 a.m. oral administration, 12.5 mg of cloprednol did not impair the cortisol response to insulin hypoglycemia testing (IHT) or interfere with the metyrapone (METP) response. In contrast, the clinically equivalent anti-inflammatory dose of prednisolone (25 mg) resulted in slightly greater HPA-axis suppression [1]. Across the study, at equipotent anti-inflammatory doses, cloprednol was found to be slightly less suppressive of HPA-axis function than prednisolone, while both cloprednol and prednisolone were much less suppressive than dexamethasone or betamethasone [1]. A separate study in 25 asthma patients receiving cloprednol for 6 months confirmed that fasting plasma cortisol levels showed no significant changes, though adrenal response to ACTH stimulation was slightly diminished at 6 months versus baseline [2].

HPA-axis function Adrenal suppression Cortisol Metyrapone test

Clinical Efficacy in Severe Pediatric Asthma: Cloprednol Single Daily Dosing Superior to Prednisolone Alternate-Day Dosing

In a six-week crossover trial of 11 children with severe asthma requiring long-term corticosteroid therapy and in-residence medical supervision, cloprednol administered in single daily doses was compared with prednisolone administered in alternate-day doses. Clinical efficacy indices — including daily pulmonary symptom scores, number of asthma attacks, asthma severity scores, and bronchodilator usage — all favored cloprednol [1]. Afternoon pulmonary function tests demonstrated statistically significant improvements during the cloprednol treatment period for FEV1 (forced expiratory volume in 1 second), FVC (forced vital capacity), and PEFR (peak expiratory flow rate) [1]. The results demonstrated that cloprednol in single daily doses was more effective than prednisolone in alternate-day doses for the treatment of children with severe asthma [1].

Pediatric asthma Pulmonary function Corticosteroid dosing regimen FEV1

Anti-inflammatory Potency: Cloprednol Demonstrates Twice the Potency of Prednisone and Prednisolone

Cloprednol is consistently characterized across authoritative sources as possessing anti-inflammatory potency twice that of prednisone and prednisolone. The MeSH (Medical Subject Headings) database explicitly records cloprednol as having 'relative anti-inflammatory potency twice prednisolone' [1]. Clinical dosing references confirm the equipotent conversion: 2.5 mg cloprednol is equivalent to 5 mg prednisone and 5 mg prednisolone [2]. This 2× potency ratio is corroborated by multiple commercial and research product specifications [3]. The potency differential is attributable to structural modifications — specifically the 6-chloro substitution on the steroid nucleus — which enhances glucocorticoid receptor binding affinity and transcriptional modulation efficacy relative to the non-halogenated prednisolone scaffold [4].

Anti-inflammatory potency Dose equivalence Glucocorticoid receptor Potency ratio

Pharmacokinetic and Plasma Protein Binding Profile: Short Half-Life and Defined Receptor Binding Affinity Parameters

The pharmacokinetics of cloprednol were characterized in healthy volunteers after oral administration of doses ranging from 2.5 to 15 mg. The half-life of cloprednol ranged from 1.8 hours to 2.7 hours, and oral clearance (CL/F) was determined to be 15-22 L/h [1]. Cloprednol exhibits nonlinear plasma protein binding, necessitating conversion of plasma concentrations to free, unbound concentrations for PK/PD analysis; due to this nonlinearity, the half-life of free, unbound cloprednol is shorter than that of total drug [1]. Binding studies demonstrated that cloprednol binds to corticosteroid-binding globulin (Ka = 4.1 × 10⁶ M⁻¹) and to albumin (Ka = 1.9 × 10⁴ M⁻¹) [2]. An integrated PK/PD model using a modified Emax approach linked unbound corticosteroid concentrations to lymphocyte and granulocyte effects, yielding E50 values for unbound cloprednol of 3.6–4.7 ng/mL (granulocytes) and 1.2–4.6 ng/mL (lymphocytes), values consistent with reported glucocorticoid receptor binding affinities [1].

Pharmacokinetics PK/PD modeling Plasma protein binding Half-life

Cloprednol: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiated Evidence


Long-Term Corticosteroid Protocols Requiring Bone Health Preservation

Based on the double-blind controlled study demonstrating cloprednol's significantly reduced trabecular bone loss compared with prednisone (1.33% vs. 2.38% annual loss in full cohort; 0.70% vs. 5.29% in postmenopausal women, p < 0.01) [1], cloprednol is the preferred selection for research protocols involving extended corticosteroid administration where osteoporosis risk mitigation is a primary endpoint. This includes longitudinal studies of chronic inflammatory conditions (asthma, rheumatoid arthritis), postmenopausal osteoporosis models, and comparative corticosteroid safety pharmacology assessments. The 79% reduction in bone loss relative to prednisone in the full cohort — and 7.6-fold reduction in postmenopausal women — represents the strongest quantitative differentiation available for procurement decisions in bone health-focused research.

Pediatric Asthma Research Requiring Optimized Efficacy with Minimized Cumulative Steroid Exposure

The six-week pediatric trial demonstrating cloprednol's superior efficacy to prednisolone in children with severe asthma — with significant improvements in FEV1, FVC, and PEFR, and better outcomes across all clinical indices including symptom scores and bronchodilator usage [1] — positions cloprednol as the evidence-supported choice for pediatric asthma research. The finding that single daily cloprednol dosing outperformed alternate-day prednisolone dosing suggests that cloprednol may achieve adequate disease control with a favorable dosing schedule, making it particularly suitable for protocols investigating steroid-sparing strategies or minimizing cumulative corticosteroid exposure in pediatric populations.

HPA-Axis Function Studies and Alternate-Day Corticosteroid Regimens

For research protocols where preservation of hypothalamic-pituitary-adrenal axis integrity is a critical experimental variable — such as studies of adrenal suppression, cortisol dynamics, or intermittent/alternate-day corticosteroid administration — cloprednol offers a differentiated profile. The comparative evidence demonstrates that 12.5 mg/day cloprednol for 7 days did not impair cortisol response to insulin hypoglycemia or interfere with metyrapone testing, whereas equipotent prednisolone (25 mg/day) caused slightly greater suppression [1]. Additionally, both cloprednol and prednisolone were much less suppressive than dexamethasone or betamethasone [1]. A 6-month study in asthma patients confirmed no significant change in fasting plasma cortisol levels with cloprednol [2]. This HPA-axis sparing property supports cloprednol's use in research contexts where minimizing adrenal suppression is experimentally or clinically relevant.

Comparative Corticosteroid Metabolism and Nitrogen/Calcium Balance Studies

Based on the metabolic study showing that cloprednol (20 mg/day) produced substantially lower nitrogen and calcium excretion than equipotent prednisolone (40 mg/day) [1], cloprednol is the appropriate selection for research investigating the differential metabolic effects of synthetic corticosteroids. This includes studies of corticosteroid-induced protein catabolism, negative nitrogen balance, hypercalciuria, and comparative structure-activity relationship (SAR) investigations exploring how 6-chloro substitution modifies the metabolic profile relative to non-halogenated congeners. The short half-life (1.8–2.7 hours) [2] and defined plasma protein binding parameters [3] further support cloprednol's utility in PK/PD modeling studies of short-acting glucocorticoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloprednol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.